BenchChemオンラインストアへようこそ!

9-Bromo-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate

Pharmaceutical impurity profiling HPLC method validation Dexamethasone quality control

This 9α-bromo corticosteroid is certified as Dexamethasone Related Compound Impurity 2 (USP), delivering unmatched chromatographic specificity for GMP impurity profiling and ANDA submissions. Its unique bromine isotope doublet (m/z 494.13) enables unambiguous LC-MS identification, eliminating co-elution ambiguity inherent to 9-fluoro analogs. Generic substitutes fail system suitability tests—this exact reference standard is mandatory for validated HPLC methods. Also serves as the exclusive 9α-bromo leaving group precursor for 9β,11β-epoxide synthesis en route to high-potency topical corticosteroids.

Molecular Formula C₂₄H₃₁BrO₆
Molecular Weight 495.4
CAS No. 13796-49-1
Cat. No. B1141329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Bromo-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate
CAS13796-49-1
Synonyms(11β,16α)-21-(Acetyloxy)-9-bromo-11,17-dihydroxy-16-methyl-pregna-1,4-diene-3,20-dione
Molecular FormulaC₂₄H₃₁BrO₆
Molecular Weight495.4
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)Br)C
InChIInChI=1S/C24H31BrO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13?,17-,18-,19?,21-,22-,23-,24-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Bromo-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate (CAS 13796-49-1) – Core Identity and Procurement-Relevant Classification


9-Bromo-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate (CAS 13796-49-1), systematically named 9-bromo-11β,17,21-trihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione 21-acetate, is a synthetic brominated corticosteroid derivative. It is primarily categorized as a dexamethasone-related impurity (Dexamethasone Related Compound Impurity 2) and a key synthetic intermediate in the manufacture of high-potency anti-inflammatory steroids [1] [2]. The compound bears a 9α-bromo substituent and a 16α-methyl group on the steroid backbone, distinguishing it from the clinically used 9α-fluoro analog dexamethasone. Its procurement is driven by analytical quality control (QC) applications and by specialized medicinal chemistry programs that require a halogen-substituted glucocorticoid scaffold with distinct physicochemical and chromatographic properties [3].

Why In-Class Corticosteroids Cannot Replace 9-Bromo-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl Acetate in Analytical and Synthetic Workflows


Generic substitution within the corticosteroid class is not feasible for this compound because its 9α-bromo substitution creates a unique combination of chromatographic retention, molecular recognition by analytical detectors, and synthetic reactivity that is absent in the 9α-fluoro (dexamethasone, betamethasone) or 9α-chloro (beclomethasone, mometasone) congeners. When used as a pharmacopeial impurity reference standard, even minor structural deviation would alter the relative retention time (RRT) and compromise the accuracy of impurity profiling, potentially causing failed system suitability tests [1]. As a synthetic intermediate, the 9-bromo group serves as a specific leaving group for the formation of the 9,11-epoxide, a transformation that cannot be replicated with 9-fluoro or 9-chloro substituents under identical process conditions [2]. Consequently, procurement decisions must be compound-specific; close analogs are not interchangeable for regulated analytical or synthetic applications.

Quantitative Differentiation Evidence for 9-Bromo-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl Acetate (CAS 13796-49-1)


USP Pharmacopeial Identity and Relative Retention Time Separation from Dexamethasone

The compound is specifically listed as 'Dexamethasone Related Compound Impurity 2' in USP monograph methods for dexamethasone organic impurity profiling [1]. Under the USP43-NF38 gradient HPLC conditions (Titan C18 column, phosphate buffer pH 3.0/acetonitrile, UV 240 nm), this 9-bromo derivative exhibits a distinct relative retention time (RRT) compared to dexamethasone (RRT = 1.0 by definition). The chromatographic resolution (Rs) between this impurity and dexamethasone exceeds 2.0 under validated conditions, ensuring accurate quantification in pharmaceutical formulations and active pharmaceutical ingredients [2]. Procurement of a structurally divergent generic corticosteroid would result in a different elution profile and non-compliance with pharmacopeial system suitability requirements.

Pharmaceutical impurity profiling HPLC method validation Dexamethasone quality control

9α-Bromo vs. 9α-Fluoro Substituent: Quantitative Impact on Glucocorticoid Receptor Binding Affinity and Ligand Lipophilicity

Comparative structure-activity relationship (SAR) studies establish that 9α-halogenation is a dominant determinant of glucocorticoid receptor (GR) binding affinity [1]. A systematic analysis of GR binding data demonstrated that 9α-halogenation increases average GR binding affinity approximately 7-fold relative to the non-halogenated parent [1]. In a direct comparison of halogen-substituted aryl-pyrazolo corticosteroids, the bromo analog exhibited approximately half the glucocorticoid potency of dexamethasone in the HeLa cell alkaline phosphatase induction assay (dexamethasone ≈ 1.0 relative potency; bromo analog ≈ 0.5) [2]. The 9α-bromo substituent imparts a larger van der Waals radius (Br ≈ 1.85 Å vs F ≈ 1.47 Å) and higher lipophilicity (estimated ΔlogP ≈ +0.8 to +1.2) relative to the 9α-fluoro congener, which alters tissue distribution, metabolic stability, and receptor off-rate kinetics [3]. These quantitative differences make the bromo analog a valuable tool for probing halogen-dependent GR pharmacology and for developing structure-based selectivity hypotheses.

Glucocorticoid receptor SAR Halogen substitution effects Receptor binding affinity

Synthetic Intermediate for 9,11-Epoxy Corticosteroid Production: Exclusive Reactivity of the 9α-Bromo Leaving Group

The 9α-bromo-11β-hydroxy configuration in this compound uniquely enables the formation of a 9β,11β-epoxide under basic conditions, a critical intermediate for the synthesis of beclomethasone dipropionate and other 9α-halo corticosteroids [1]. The patent literature explicitly discloses that 9α-bromo-11β-hydroxy-corticosteroids are converted to 9β,11β-epoxy steroids, which are then opened with HF to install the 9α-fluoro substituent, or used directly to access 9α-chloro or des-halo analogs [1] . The 9α-bromo substituent is the preferred leaving group for this epoxidation because its balance of leaving-group ability and stability under process conditions exceeds that of 9α-chloro (slower epoxidation) and 9α-fluoro (no epoxidation possible) . This reactivity profile is quantitatively documented in process yields: debromination of 9α-bromo-11β-hydroxy steroids using chromous chloride/thioglycolic acid proceeds with retention of the 11β-hydroxyl group, a selectivity not achievable with other 9α-halo leaving groups under comparable conditions [2].

Corticosteroid synthesis 9,11-epoxide formation Process chemistry

Molecular Weight and Isotopic Signature Differentiation for LC-MS Identification

The presence of a single bromine atom at C-9 provides a distinctive isotopic signature that facilitates unambiguous identification in LC-MS impurity profiling workflows [1]. The molecular ion of the target compound (C₂₄H₃₁BrO₆, monoisotopic mass 494.13 Da, average mass 495.40 Da) displays a characteristic 1:1 [M]:[M+2] isotopic pattern (⁷⁹Br:⁸¹Br natural abundance ratio ≈ 1:1), which is absent in 9α-fluoro (dexamethasone, monoisotopic mass 392.20 Da, no halogen isotope pattern) and 9α-chloro (beclomethasone, ³⁵Cl:³⁷Cl ratio ≈ 3:1) congeners [2] [3]. This unique bromine isotope signature enables confident differentiation of the 9-bromo impurity from co-eluting or isobaric 9-halo analogs in complex pharmaceutical matrices, even when chromatographic resolution is suboptimal. In a study identifying related substances in 9α-fluoroprednisolone-21 acetate, the 9α-bromoprednisolone acetate impurity was confirmed by its distinct mass spectrum and isotopic pattern, demonstrating the practical utility of this bromine-specific MS fingerprint [2].

LC-MS impurity identification Isotopic pattern recognition Mass spectrometry

Predicted Physicochemical Differentiation: logP and Aqueous Solubility vs. 9α-Fluoro and 9α-Chloro Analogs

Computational prediction of key physicochemical parameters reveals significant differentiation between the 9α-bromo compound and its 9α-fluoro and 9α-chloro counterparts [1]. The predicted logP (octanol-water partition coefficient) for the target compound is approximately 2.8–3.2, compared to ~1.8–2.2 for dexamethasone (9α-fluoro) and ~2.3–2.7 for 9α-chloro analogs, reflecting the increase in lipophilicity with halogen size (F < Cl < Br) [2]. Similarly, the predicted aqueous solubility of the 9-bromo derivative is approximately 3–10 fold lower than that of dexamethasone, which has implications for dissolution testing, formulation development, and bioavailability estimation [2]. These predicted differences are consistent with the established relationship between halogen size, molecular polar surface area, and solvation free energy in the corticosteroid series [3]. The compound's boiling point is predicted at 619.1 ± 55.0 °C and density at 1.44 ± 0.1 g/cm³, providing additional physical characterization parameters distinct from the 9-fluoro and 9-chloro congeners [1].

Physicochemical properties Lipophilicity Drug-like property prediction

High-Value Application Scenarios for 9-Bromo-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl Acetate (CAS 13796-49-1)


Pharmaceutical Impurity Reference Standard for Dexamethasone QC

The compound serves as Dexamethasone Related Compound Impurity 2 per USP monographs, enabling validated HPLC impurity profiling of dexamethasone active pharmaceutical ingredients (APIs) and finished dosage forms. Its distinct RRT and bromine-specific mass spectrometric signature allow confident identification and quantification in stability studies, method validation, and regulatory submissions [1] [2]. Procurement of this exact standard is mandatory for laboratories operating under GMP and seeking ANDA approval, as generic substitutes fail system suitability tests and invalidate analytical data.

Key Intermediate in 9,11-Epoxy Corticosteroid Synthesis

In process chemistry, the compound is an essential precursor for the synthesis of 9β,11β-epoxy steroids, which are pivotal intermediates en route to beclomethasone dipropionate and related high-potency topical corticosteroids [3]. The 9α-bromo leaving group enables a high-yielding, chemoselective epoxidation that is impossible with 9-fluoro or 9-chloro analogs, making this compound irreplaceable in the disclosed synthetic route [3] . Scale-up laboratories and contract manufacturing organizations (CMOs) require this specific intermediate for uninterrupted production campaigns.

Glucocorticoid Receptor SAR Probe for Halogen Pharmacophore Mapping

Medicinal chemistry programs investigating glucocorticoid receptor structure-activity relationships use this compound as a unique probe to decouple halogen-dependent effects on receptor binding affinity, lipophilicity, and transactivation efficacy [4] [5]. The quantitative potency data (approximately half the potency of dexamethasone in HeLa cell assays for related bromo analogs) provides a calibratable benchmark for designing next-generation corticosteroids with tailored halogen substitution patterns [5]. Its procurement enables side-by-side comparative assays that directly quantify the pharmacological consequences of replacing fluorine with bromine at the 9α position.

LC-MS/MS Method Development Utilizing Bromine Isotopic Signature

Analytical method development laboratories leverage the characteristic ~1:1 bromine isotope doublet as an internal confirmation tool for impurity identification in complex corticosteroid matrices [2] [6]. The compound's molecular ion at m/z 494.13 [M+H]⁺ and its distinct isotopic pattern enable unambiguous differentiation from 9-fluoro and 9-chloro congeners in high-resolution LC-MS workflows, even when chromatographic co-elution occurs [6]. This application is critical for forced degradation studies, excipient compatibility testing, and identification of unknown impurities in corticosteroid drug products.

Quote Request

Request a Quote for 9-Bromo-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.